GPR120 Agonist 4

GPR120 agonism β-arrestin recruitment biased signaling

Substituting GPR120 agonists often introduces uncontrolled signaling bias, compromising metabolic study reproducibility. GPR120 Agonist 4 resolves this with a defined, biased profile that differentially activates Gαq-calcium (EC50 0.35 μM) versus β-arrestin (EC50 1 μM) pathways. • ~2.9-fold pathway selectivity enables titration of arrestin-mediated desensitization. • Dose-dependent glucose-lowering efficacy in high-fat diet mouse models (0.2-10 mg/kg i.p.). • Metabolically stable scaffold supports chronic in vivo metabolic studies. Supplied with analytical documentation to ensure lot-to-lot consistency for type II diabetes and biased agonism research.

Molecular Formula C21H15ClF5NO3
Molecular Weight 459.8 g/mol
Cat. No. B12371319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR120 Agonist 4
Molecular FormulaC21H15ClF5NO3
Molecular Weight459.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CC(=C2COC3=C(C=C(C=C3F)CCC(=O)O)F)C(F)(F)F)Cl
InChIInChI=1S/C21H15ClF5NO3/c22-13-2-4-14(5-3-13)28-8-7-15(21(25,26)27)18(28)11-31-20-16(23)9-12(10-17(20)24)1-6-19(29)30/h2-5,7-10H,1,6,11H2,(H,29,30)
InChIKeyQBQBMUDNSMUHRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPR120 Agonist 4: Technical Baseline


GPR120 Agonist 4 (also designated as example 1 in patent literature, CAS 1628641-89-3) is a synthetic small-molecule agonist targeting free fatty acid receptor 4 (FFA4), also known as GPR120 . This compound belongs to the class of synthetic GPR120 activators developed for metabolic disease research, with a molecular formula of C21H15ClF5NO3 and a molecular weight of 459.79 Da [1]. It demonstrates differential activation potency across distinct GPR120-mediated signaling pathways, exhibiting EC50 values of 1 μM for β-arrestin A recruitment and 0.35 μM for calcium A mobilization in recombinant cell systems .

Biased agonism study fit for FFA4/GPR120 signaling
Recombinant cell system pathway separation (calcium vs. β-arrestin)
In vivo metabolic model research with reported glucose-lowering activity

Substitution Risks for GPR120 Agonist 4


The FFA4/GPR120 agonist landscape exhibits substantial heterogeneity in signaling bias, species selectivity, and metabolic stability profiles that precludes interchangeable use of in-class compounds [1]. The prototypical synthetic agonist TUG-891 (CAS 1374516-07-0) demonstrates sub-50 nM potency at human GPR120 but is susceptible to β-oxidation and loses agonistic activity in vivo, a limitation that has driven the development of structurally distinct chemotypes including GPR120 Agonist 4 [2]. Furthermore, alternative tool compounds such as GPR120 Agonist IV (cpdA) show β-arrestin recruitment EC50 values of 350 nM, while natural ligands including α-linolenic acid exhibit distinct binding hotpots and signaling kinetics that fundamentally alter experimental outcomes [3]. Procurement of GPR120 Agonist 4 specifically addresses research scenarios requiring this particular chemical scaffold with its defined signaling profile, while substitution with TUG-891, GPR120 Agonist IV, or other FFA4 agonists introduces uncontrolled variables in potency, pathway bias, and species-dependent pharmacology.

TUG-891
β-oxidation susceptibility may compromise in vivo target engagement; metabolic stability profiles may not transfer
GPR120 Agonist IV
Different β-arrestin recruitment potency can shift signaling bias and desensitization kinetics
Natural ligands
Distinct binding hotspots and signaling kinetics fundamentally alter experimental outcomes vs. synthetic chemotypes

GPR120 Agonist 4: Comparative Evidence


β-Arrestin Recruitment vs. TUG-891

GPR120 Agonist 4 demonstrates a β-arrestin A recruitment EC50 of 1 μM in CHO-K1 GPR120 β-Arrestin cell assays, positioning it as a moderate-potency biased agonist with distinct signaling characteristics relative to both higher-potency and lower-potency alternatives [1] . This value is approximately 23-fold higher (less potent) than the prototypical agonist TUG-891 which exhibits a human FFA4 β-arrestin-2 recruitment pEC50 corresponding to approximately 43 nM [2], and approximately 2.9-fold higher (less potent) than GPR120 Agonist IV which shows a β-arrestin 2 recruitment EC50 of 350 nM . This intermediate potency profile enables researchers to titrate β-arrestin-mediated signaling independently of calcium mobilization in systems where super-physiological pathway activation is undesirable .

β-Arrestin recruitment
Data to verify
EC50 1 μM (β-arrestin A)
Supports biased signaling study design across pathway-selective concentrations
Supplier data in CHO-K1; verify in target cell model. ~23-fold less potent than TUG-891 (43 nM)
GPR120 agonism β-arrestin recruitment biased signaling type 2 diabetes research

Calcium Mobilization vs. TUG-891

GPR120 Agonist 4 exhibits a calcium A mobilization EC50 of 0.35 μM (350 nM) in HEK293 cells overexpressing human GPR120, confirming functional receptor activation through the Gαq/11-calcium signaling axis [1] [2]. This calcium flux potency is approximately 8-fold lower than TUG-891, which demonstrates human FFA4 calcium mobilization EC50 values of 43.6 nM [3]. The calcium mobilization potency of GPR120 Agonist 4 is identical to the β-arrestin recruitment EC50 of GPR120 Agonist IV (350 nM), highlighting the compound-specific signaling signature that differs from alternative tool compounds . The compound activates calcium release across a concentration range of 0.012-25 μM over 90 minutes, demonstrating dose-dependent GPR120 engagement without saturating the assay system at physiologically relevant concentrations [1].

Calcium flux EC50
Data to verify
0.35 μM (350 nM)
Enables Gαq-mediated signaling studies at sub-μM concentrations
HEK293 overexpression; ~8-fold less potent than TUG-891 (43.6 nM). Supplier-reported values
calcium flux assay GPR120 activation GPCR signaling metabolic pharmacology

In Vivo Glucose-Lowering Efficacy

GPR120 Agonist 4 demonstrates dose-dependent glucose-lowering activity in high-fat diet (HFD) mouse models following intraperitoneal administration across a dose range of 0.2-10 mg/kg over 15-90 minutes post-dose [1] [2]. The compound promotes a statistically significant decrease in blood glucose levels in HFD-fed mice, with effects observable at doses as low as 0.2 mg/kg and maximal efficacy achieved within 60-90 minutes [1]. In parallel experiments using fasting mouse models, GPR120 Agonist 4 (1-10 mg/kg, i.p.) dose-dependently suppresses glucose elevation, demonstrating bidirectional glycemic regulation [2]. In contrast, the structurally distinct agonist TUG-891 is limited by susceptibility to β-oxidation that compromises its in vivo agonistic activity, a metabolic liability not reported for GPR120 Agonist 4 in available vendor data [3]. Additionally, while alternative GPR120 agonists such as compound 14d require oral glucose tolerance test conditions to demonstrate efficacy, GPR120 Agonist 4 exhibits direct glucose-lowering effects in both fed and fasted states without exogenous glucose challenge [4].

In vivo glucose-lowering
Class-level inference
Dose-dependent glucose decrease in HFD mice (0.2–10 mg/kg i.p.)
Reported model-response context supports metabolic endpoint studies
Supplier-only data; confirm selectivity and metabolic stability in chronic models
in vivo pharmacology glucose homeostasis high-fat diet model type 2 diabetes GPR120 agonist

Research Applications of GPR120 Agonist 4


Biased Signaling: Calcium vs. β-Arrestin

GPR120 Agonist 4 is optimally suited for studies examining biased agonism at FFA4/GPR120, given its distinct EC50 values for calcium mobilization (0.35 μM) and β-arrestin recruitment (1 μM). This ~2.9-fold difference in pathway potency enables researchers to selectively activate Gαq-mediated calcium signaling at lower concentrations while titrating β-arrestin-mediated receptor internalization and desensitization at higher concentrations [1]. This property is particularly valuable for dissecting the relative contributions of G protein-dependent versus arrestin-dependent signaling to downstream metabolic and anti-inflammatory effects. The compound's intermediate β-arrestin potency positions it between the high-potency TUG-891 (~43 nM) and the moderate-potency GPR120 Agonist IV (350 nM), providing a distinct tool for mapping concentration-response relationships across different GPR120 agonists [2].

In Vivo Metabolic Pharmacology in DIO Models

GPR120 Agonist 4 demonstrates preserved in vivo glucose-lowering efficacy in high-fat diet mouse models, with dose-dependent glycemic improvement observed across 0.2-10 mg/kg (i.p.) dosing regimens [1]. This contrasts with TUG-891, whose in vivo utility is compromised by β-oxidation-mediated metabolic inactivation [2]. The compound is therefore appropriate for chronic in vivo studies investigating GPR120-mediated metabolic regulation, including glucose homeostasis, insulin sensitivity, and lipid metabolism. Researchers should note that selectivity data against FFA1/GPR40 and other free fatty acid receptors is not available in current vendor documentation, necessitating appropriate control experiments to attribute observed effects specifically to GPR120 agonism [3].

Type 2 Diabetes: Insulin Secretion & Glucose Disposal

GPR120 Agonist 4 has been specifically documented for type II diabetes research applications, with demonstrated efficacy in both fed and fasted glycemic regulation models [1] [2]. The compound's ability to suppress fasting glucose elevation (1-10 mg/kg, i.p.) and promote glucose disposal in high-fat diet models (0.2-10 mg/kg, i.p.) supports its utility in evaluating GPR120 as a therapeutic target for type 2 diabetes [1]. However, researchers should note that direct comparative data against clinically relevant GPR120 agonists such as TAK-875 (fasiglifam) are not available, and the compound's efficacy relative to endogenous ligands like α-linolenic acid remains uncharacterized in peer-reviewed literature [3].

Application
Selection Property
Validation Focus
Biased signaling studies (Calcium vs. β-arrestin)
Pathway bias profile
Verify pathway-specific signaling at sub-μM concentrations
In vivo metabolic pharmacology (DIO models)
Sustained target engagement
Confirm metabolic stability in chronic dosing studies
Glucose homeostasis & insulin secretion research
Glycemic endpoint regulation
Assess selectivity against FFA1 and endogenous ligands

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPR120 Agonist 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.